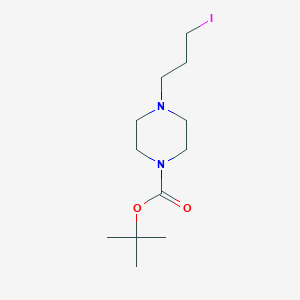

Tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC20322031

Molecular Formula: C12H23IN2O2

Molecular Weight: 354.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23IN2O2 |

|---|---|

| Molecular Weight | 354.23 g/mol |

| IUPAC Name | tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23IN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 |

| Standard InChI Key | KJLVKGQGGZRWBM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCI |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate is C<sub>12</sub>H<sub>22</sub>IN<sub>2</sub>O<sub>2</sub>, with a molecular weight of 353.24 g/mol . The compound’s IUPAC name is tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate, and its CAS registry number is 1329435-39-3 . Key structural features include:

-

A six-membered piperazine ring with two nitrogen atoms at positions 1 and 4.

-

A Boc-protecting group at the 1-nitrogen, enhancing stability during synthetic reactions.

-

A 3-iodopropyl chain at the 4-nitrogen, providing a reactive site for further functionalization.

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate typically involves a two-step process, as inferred from analogous methodologies in the literature :

Step 1: Preparation of tert-Butyl 4-(3-Hydroxypropyl)Piperazine-1-Carboxylate

The precursor, tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 132710-90-8), is synthesized via nucleophilic substitution or reductive amination. For example, reacting Boc-piperazine with 3-bromopropanol under basic conditions yields the hydroxypropyl derivative .

Step 2: Iodination of the Hydroxypropyl Group

The hydroxyl group is replaced with iodine using a reagent system comprising potassium iodide (KI) and a sulfonic acid catalyst (e.g., p-toluenesulfonic acid) in a polar solvent like dichloromethane. This substitution follows an S<sub>N</sub>2 mechanism, producing the iodopropyl derivative in yields exceeding 75% .

Reaction Conditions and Catalysis

Recent advances highlight the use of palladium catalysts (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>) and ligands (e.g., Xantphos) to facilitate coupling reactions involving the iodopropyl group . For instance, in a model reaction, tert-butyl 4-(3-iodopropyl)piperazine-1-carboxylate undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives, achieving yields of 80–85% under optimized oxygen-free conditions .

Physicochemical Properties

Experimental and computational data provide insights into the compound’s behavior:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 353.24 g/mol | |

| Exact Mass | 353.08500 Da | |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | |

| LogP (Partition Coefficient) | 3.93 | |

| Solubility | Low in water; soluble in toluene, DCM |

The high LogP value indicates significant lipophilicity, favoring its use in organic solvents during synthesis.

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of bioactive molecules. For example, its iodopropyl group participates in radical cascade cyclizations to form oxindole derivatives, a structural motif prevalent in neurologically active drugs . In one study, visible-light-driven copper catalysis enabled the formation of tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate with 88% yield .

Cross-Coupling Reactions

The iodine atom’s reactivity facilitates cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl boronic acids.

-

Heck Reaction: Generates alkenes from alkenyl halides.

These reactions are critical for constructing complex architectures in drug discovery .

Future Directions and Research Gaps

Current research priorities include:

-

Developing enantioselective syntheses for chiral derivatives.

-

Exploring photocatalytic applications to enhance reaction sustainability.

-

Assessing biological activity of derivatives in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume